η³-π vs. σ-N Binding to In(I)
The 1,3,6,8-tetra-tert-butylcarbazolyl ligand (tBu4carb⁻) stabilizes an η³-π interaction with In(I), whereas the less sterically demanding 3,6-di-tert-butylcarbazolyl ligand (tBu2carb⁻) fails to prevent σ-N-donor binding, leading to disproportionation to In(II) and In(0) [1].
| Evidence Dimension | Coordination Mode with In(I) |
|---|---|
| Target Compound Data | η³-π interaction; d(In–N)=2.679(3) Å, d(In–C)=2.819(3), 2.899(3) Å |
| Comparator Or Baseline | 3,6-di-tert-butylcarbazole (tBu2carb⁻): σ-N-donor binding, leading to disproportionation to In(II) and In(0) |
| Quantified Difference | η³-π vs. σ-N-donor; target forms stable In(I) complex; comparator undergoes disproportionation |
| Conditions | Reaction of InI precursor with potassium carbazolyl salt; X-ray crystallography |
Why This Matters
Direct head-to-head comparison demonstrates that 1,3,6,8-tetra-tert-butylcarbazole uniquely enables isolation of a stable In(I) amido complex, whereas the 3,6-di-tert-butyl analog cannot, directly impacting synthetic routes to low-valent main group complexes.
- [1] Mansaray, H. B.; Kelly, M.; Vidovic, D.; Aldridge, S. Tuning Main Group Redox Chemistry through Steric Loading: Subvalent Group 13 Metal Complexes of Carbazolyl Ligands. Chemistry – A European Journal, 2011, 17(19), 5381-5386. DOI: 10.1002/chem.201003440 View Source
